molecular formula C20H17ClN4O2S B11285454 1-(4-Chlorophenyl)-3-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

1-(4-Chlorophenyl)-3-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No.: B11285454
M. Wt: 412.9 g/mol
InChI Key: HRFFOERACVFCCC-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-{4-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}UREA is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an indole moiety, and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-3-{4-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}UREA typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-3-{4-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-{4-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-{4-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-CHLOROPHENYL)-3-{4-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C20H17ClN4O2S/c21-14-5-7-15(8-6-14)22-19(27)24-20-23-16(12-28-20)11-18(26)25-10-9-13-3-1-2-4-17(13)25/h1-8,12H,9-11H2,(H2,22,23,24,27)

InChI Key

HRFFOERACVFCCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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